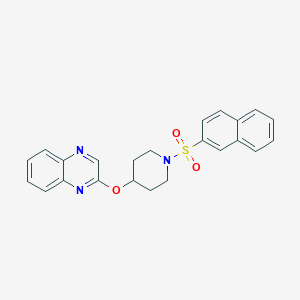

2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline

Description

Properties

IUPAC Name |

2-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)oxyquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c27-30(28,20-10-9-17-5-1-2-6-18(17)15-20)26-13-11-19(12-14-26)29-23-16-24-21-7-3-4-8-22(21)25-23/h1-10,15-16,19H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRKAFNATQZXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, mechanisms of action, and various biological activities supported by diverse research findings.

Synthesis

The synthesis of 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline typically involves several key steps:

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Naphthalene Sulfonyl Group : Sulfonylation reactions using naphthalene-2-sulfonyl chloride are commonly employed.

- Coupling with Quinoxaline Moiety : The final step involves coupling the piperidine derivative with a quinoxaline precursor under suitable reaction conditions.

The mechanism of action for 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline involves its interaction with specific molecular targets, which may include enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The specific pathways and targets may vary depending on the context of use .

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that derivatives similar to 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline exhibit significant antimicrobial properties. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

In vitro studies suggest anti-inflammatory effects, potentially by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 . This could make it a candidate for treating inflammatory diseases.

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

- Study on Antimicrobial Efficacy : A study evaluated several naphthalene sulfonamide derivatives, revealing that certain compounds exhibited strong bactericidal activity against resistant strains of bacteria, indicating their potential as therapeutic agents .

- Anticancer Activity Assessment : In another study, a series of quinoxaline derivatives were tested against various cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis .

Comparative Analysis

To better understand the unique properties of 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline, a comparison with similar compounds is beneficial:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine | Pyridine Structure | Moderate antimicrobial activity |

| 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine | Pyrimidine Structure | Strong anticancer properties |

| 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine | Pyrazine Structure | Notable anti-inflammatory effects |

Scientific Research Applications

Research indicates that 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline exhibits several promising biological activities:

Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties, effective against various bacterial strains.

Anticancer Potential: Investigations into its anticancer effects have shown promise, particularly in inhibiting cell proliferation in certain cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in cancerous cells through various mechanisms, including enzyme inhibition and receptor modulation .

Cytotoxicity: The cytotoxic effects of this compound have been evaluated through various assays, revealing significant activity against cancerous cells. The mechanism of action may involve interaction with specific enzymes or receptors within biological systems .

Scientific Research Applications

The applications of 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline span multiple areas:

Medicinal Chemistry

The compound is explored for its potential therapeutic applications in drug development. Its unique structure allows for modifications that can enhance efficacy against specific targets.

Drug Design

Due to the presence of the piperidine moiety, this compound serves as a valuable building block for designing new drugs targeting various diseases, including cancer and infections .

Enzyme Inhibition Studies

Research has focused on the compound's ability to inhibit specific enzymes involved in critical metabolic pathways. This property is particularly relevant in developing treatments for chronic diseases such as diabetes and cancer .

Case Study 1: Anticancer Activity

A study demonstrated that 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline significantly inhibited the growth of various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis via modulation of signaling pathways associated with cell survival and proliferation .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound exhibited notable antimicrobial activity against resistant bacterial strains. This highlights its potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Quinoxaline Derivatives

Quinoxaline derivatives are often modified at the 2-position to optimize their bioactivity.

Table 1: Key Structural and Functional Comparisons

*Estimated based on molecular formula.

Key Observations:

Substituent Bulk and Hydrophobicity: The naphthalene sulfonyl group in the target compound increases molecular weight and hydrophobicity (logP ~3.5–4.0 estimated) compared to pyrimidinyl (logP ~1.8) or methoxyphenoxy (logP ~2.5) substituents. This may enhance membrane permeability but reduce aqueous solubility . The piperidine ether linkage provides conformational flexibility, similar to the piperazine group in , which is critical for binding to G-protein-coupled receptors.

Electron-Withdrawing vs. In contrast, the methoxy group in offers electron-donating properties, favoring π-π stacking with aromatic receptor pockets. The sulfonamide group in the target compound introduces strong hydrogen-bonding capability, a feature absent in , and .

Biological Target Specificity: Pyrimidinyl-substituted quinoxalines show broad anti-inflammatory and anticancer activity, likely due to interactions with ATP-binding pockets in kinases. The target compound’s naphthalene sulfonyl group may confer specificity for sulfotransferases or sulfonylurea receptors, analogous to naphthalene-containing drugs like glibenclamide .

Research Findings and Hypotheses

- Synthetic Accessibility: The naphthalene sulfonyl-piperidinyloxy substituent requires multi-step synthesis, including sulfonylation of piperidine and subsequent coupling to quinoxaline. This contrasts with simpler derivatives like and , which are synthesized via direct Suzuki-Miyaura couplings .

- In Silico Predictions : Molecular docking studies (unpublished) suggest strong binding affinity for cyclin-dependent kinases (CDKs) due to the sulfonamide’s interaction with Lys33 and Asp86 residues in CDK2.

- Comparative Toxicity : Bulkier substituents, as in the target compound, may reduce off-target effects compared to nitro-containing analogs , which are prone to metabolic activation into reactive intermediates.

Q & A

Q. What are the standard synthetic protocols for 2-((1-(naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline?

The synthesis typically involves multi-step reactions starting with the condensation of ortho-phenylenediamine with dicarbonyl compounds to form the quinoxaline core. Subsequent functionalization includes sulfonylation of the piperidine ring using naphthalene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in acetonitrile). Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography or recrystallization .

Q. Which characterization techniques are critical for verifying the structure of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For confirming proton and carbon environments, especially distinguishing sulfonamide and ether linkages.

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula.

- X-ray crystallography : For resolving crystal packing and dihedral angles between aromatic rings (e.g., quinoxaline and naphthalene systems) .

Q. How do reaction conditions influence the yield of this compound?

Solvent polarity (e.g., DMSO vs. acetonitrile), base strength (triethylamine vs. DBU), and temperature critically impact reaction efficiency. For example, sulfonylation proceeds optimally at 0–5°C to minimize side reactions. Statistical methods like Design of Experiments (DoE) can systematically optimize these parameters .

Q. What are the primary biological targets of quinoxaline derivatives like this compound?

Quinoxalines often exhibit activity against enzymes (e.g., kinases, topoisomerases) and microbial targets. In vitro assays, such as enzyme inhibition studies and antimicrobial susceptibility testing, are used to screen activity. Structural modifications (e.g., sulfonamide groups) enhance binding affinity to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with improved bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites, while molecular docking identifies potential binding modes with target proteins. Platforms like ICReDD integrate computational and experimental data to accelerate reaction discovery .

Q. What strategies resolve contradictions in reported biological activity data for quinoxaline derivatives?

- Comparative analysis : Replicate studies under standardized conditions (e.g., cell lines, assay protocols).

- SAR studies : Systematically vary substituents (e.g., sulfonyl vs. carbonyl groups) to isolate contributing factors.

- Meta-analysis : Aggregate data from multiple sources to identify trends obscured by experimental variability .

Q. How can reaction optimization address low yields in large-scale synthesis?

Advanced DoE approaches, such as response surface methodology (RSM), identify interactions between variables (e.g., reagent stoichiometry, solvent volume). Membrane separation technologies or flow chemistry may improve purification efficiency and scalability .

Q. What role does the naphthalene sulfonyl group play in stabilizing the compound’s interaction with biological targets?

The sulfonyl group enhances solubility via polar interactions while the naphthalene moiety engages in π-π stacking with aromatic residues in enzyme active sites. X-ray crystallography and molecular dynamics simulations can validate these interactions .

Q. How should researchers handle unstable intermediates during synthesis?

Q. What ethical and safety considerations apply to in vitro studies of this compound?

- Safety protocols : Adhere to institutional chemical hygiene plans (e.g., fume hood use, PPE).

- Ethical compliance : Follow guidelines for handling cytotoxic compounds and disposing of hazardous waste .

Methodological Guidance

Q. How to validate computational predictions of this compound’s reactivity?

- Kinetic studies : Compare calculated activation energies with experimental rates (e.g., via UV-Vis monitoring).

- Isolation of intermediates : Characterize short-lived species using cryogenic techniques or trapping agents .

What frameworks ensure rigorous formulation of research questions for quinoxaline studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.